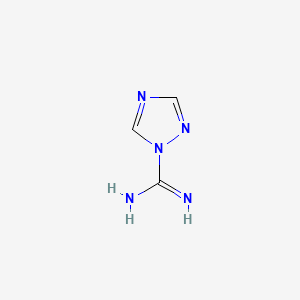

1H-1,2,4-Triazole-1-carboximidamide

Description

BenchChem offers high-quality 1H-1,2,4-Triazole-1-carboximidamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-1,2,4-Triazole-1-carboximidamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2,4-triazole-1-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N5/c4-3(5)8-2-6-1-7-8/h1-2H,(H3,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDIOIIJXUJXYPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C=N1)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-Amidino-1,2,4-triazole hydrochloride chemical structure and molecular weight

Molecular Characterization, Mechanistic Principles, and Guanidinylation Protocols

Executive Summary

1-Amidino-1,2,4-triazole hydrochloride (CAS: 19503-26-5) is a specialized electrophilic amidination reagent used primarily for the conversion of primary and secondary amines into guanidines. Functionally analogous to the widely cited 1H-pyrazole-1-carboxamidine (Bernatowicz reagent), this compound offers distinct advantages in specific synthetic contexts, including water solubility and the generation of a 1,2,4-triazole byproduct that is often easier to remove than pyrazole derivatives. This guide details its physicochemical properties, reaction mechanisms, and validated experimental protocols for bioconjugation and small molecule synthesis.

Part 1: Physicochemical Characterization

Precise characterization is essential for stoichiometry calculations and analytical method development. The hydrochloride salt form is preferred for its enhanced stability compared to the free base.

Chemical Identity Table

| Property | Specification |

| IUPAC Name | 1H-1,2,4-Triazole-1-carboximidamide hydrochloride |

| Common Name | 1-Amidino-1,2,4-triazole hydrochloride |

| CAS Number | 19503-26-5 |

| Molecular Formula | C |

| Molecular Weight | 147.57 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in Water, Methanol, DMSO; Sparingly soluble in CH |

| Melting Point | 215–220 °C (decomposition) |

| pKa (Leaving Group) | ~10.0 (for the 1,2,4-triazole byproduct) |

Structural Architecture

The molecule consists of a 1,2,4-triazole ring coupled to a carboxamidine (guanidine-like) moiety. The bond between the triazole nitrogen (N1) and the amidine carbon is the reactive center. The high nitrogen content of the triazole ring renders it an effective leaving group upon nucleophilic attack.

Part 2: Mechanistic Principles

The utility of 1-Amidino-1,2,4-triazole hydrochloride relies on the Nucleophilic Substitution at the Imino-Carbon . Unlike isothiourea reagents (which release foul-smelling mercaptans), this reagent releases 1,2,4-triazole.

Reaction Mechanism

The reaction proceeds via an addition-elimination pathway.

-

Activation: The base deprotonates the target amine, increasing its nucleophilicity.

-

Addition: The amine attacks the electrophilic carbon of the amidine group, forming a tetrahedral intermediate.

-

Elimination: The 1,2,4-triazole ring is expelled as the leaving group, yielding the guanidinated product.

Figure 1: Mechanistic pathway of amine guanidinylation using 1-Amidino-1,2,4-triazole HCl.

Part 3: Experimental Protocols

Protocol A: Standard Guanidinylation of Primary Amines

This protocol is optimized for small molecule synthesis where the target amine is soluble in organic solvents.

Materials:

-

Substrate: Primary amine (1.0 equiv)[2]

-

Reagent: 1-Amidino-1,2,4-triazole HCl (1.1 – 1.5 equiv)

-

Base: Diisopropylethylamine (DIEA) or Triethylamine (TEA) (2.0 – 3.0 equiv)

-

Solvent: DMF or Acetonitrile (Dry)

Step-by-Step Workflow:

-

Preparation: Dissolve the primary amine (1.0 mmol) in anhydrous DMF (3–5 mL) under an inert atmosphere (N

or Ar). -

Activation: Add DIEA (2.5 mmol) to the solution. Stir for 5 minutes to ensure deprotonation of the amine salt if starting from an HCl salt.

-

Addition: Add 1-Amidino-1,2,4-triazole HCl (1.2 mmol) in a single portion.

-

Reaction: Stir at room temperature (20–25 °C).

-

Monitoring: Check progress via TLC or LC-MS after 4 hours. Most reactions reach completion within 12–24 hours.

-

Optimization: If conversion is slow, heat to 40–50 °C.

-

-

Workup:

-

Dilute reaction mixture with Ethyl Acetate.

-

Wash with 5% NaHCO

(aq) to remove the 1,2,4-triazole byproduct and excess HCl. -

Wash with Brine, dry over Na

SO

-

Protocol B: Aqueous Guanidinylation (Protein/Peptide Modification)

Suitable for lysine modification in proteins or water-soluble peptides.

Materials:

-

Buffer: 0.1 M Carbonate or Phosphate buffer (pH 9.0 – 9.5). Note: High pH is critical to keep Lysine

-amines unprotonated. -

Reagent: 1-Amidino-1,2,4-triazole HCl (dissolved in water).

Workflow:

-

Dissolve protein/peptide (1 mg/mL) in the buffer.

-

Add Reagent (10–50 molar excess relative to Lys residues) as a concentrated aqueous solution.

-

Incubate at 4 °C to 25 °C for 16–24 hours.

-

Purification: Remove excess reagent and triazole byproduct via dialysis or size-exclusion chromatography (SEC).

Part 4: Comparative Analysis & Troubleshooting

Reagent Selection Guide

Why choose 1-Amidino-1,2,4-triazole over other guanylating agents?

| Reagent | Advantages | Disadvantages |

| 1-Amidino-1,2,4-triazole HCl | Water soluble; Mild leaving group; No foul odor. | Less reactive than pyrazole analogs for sterically hindered amines. |

| 1H-Pyrazole-1-carboxamidine | Highly reactive; Extensive literature precedence. | Pyrazole byproduct can be difficult to separate from similar polarity products. |

| S-Methylisothiourea | Cheap; commercially available in bulk. | Evolves methyl mercaptan (toxic, foul odor); Requires higher temperatures. |

Troubleshooting Matrix

-

Issue: Low Conversion.

-

Cause: pH too low (amine protonated).

-

Fix: Add more base (DIEA/NaOH). Ensure pH > 9.0 for aqueous reactions.

-

-

Issue: Hygroscopicity.

-

Cause: HCl salt absorbs moisture.

-

Fix: Store reagent in a desiccator at -20 °C. Dry solvent is critical for non-aqueous protocols.

-

References

-

Alzchem Group. (n.d.). 1-Amidino-1,2,4-triazole Monohydrochloride Product Specification. Retrieved from [Link]

-

PubChem. (2025).[3] 1H-1,2,4-Triazole-1-carboximidamide hydrochloride (Compound Summary). National Library of Medicine. Retrieved from [Link]

- Katritzky, A. R., et al. (2000). Novel Syntheses of Guanidines. Journal of Organic Chemistry. (Contextual grounding on heterocyclic carboxamidines).

-

Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride: An attractive reagent for guanylation of amines.[4] Journal of Organic Chemistry, 57(8), 2497–2502. (Comparative reference for class mechanism). Retrieved from [Link]

Sources

- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 2. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Amino-1,2,4-triazole | C2H4N4 | CID 11432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Safety data sheet SDS for 1,2,4-Triazole-1-carboxamidine HCl

An In-Depth Technical Guide to the Safe Handling and Application of 1,2,4-Triazole-1-carboxamidine Hydrochloride

For researchers and drug development professionals, the proper handling of chemical reagents is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides a comprehensive overview of the safety data sheet (SDS) for 1,2,4-Triazole-1-carboxamidine Hydrochloride (CAS No: 19503-26-5), synthesized with practical insights for its application in a research and development setting.

Chemical Identity and Physicochemical Properties

1,2,4-Triazole-1-carboxamidine hydrochloride is a versatile intermediate compound, notably used as a building block in the synthesis of various bioactive molecules, including antifungal agents and herbicides.[1] Its stability as a hydrochloride salt makes it easier to handle and store compared to its free base form.[2]

Table 1: Physicochemical and Identification Data

| Property | Value | Source(s) |

| IUPAC Name | 1,2,4-triazole-1-carboximidamide;hydrochloride | [3] |

| Synonyms | 1H-1,2,4-Triazole-1-carboximidamide Hydrochloride, 1-Amidino-1H-1,2,4-triazole hydrochloride, 1H-1,2,4-Triazole-1-carboxamidine monohydrochloride | [2][4] |

| CAS Number | 19503-26-5 | [3][5] |

| Molecular Formula | C₃H₆ClN₅ | [2][3] |

| Molecular Weight | 147.57 g/mol | [3][5][6] |

| Appearance | White to off-white crystalline solid or powder | [2][5][7] |

| Melting Point | 199°C to 220°C | [3][5] |

| Purity | Typically ≥97% or ≥98% | [3][5][7] |

Hazard Identification and Classification

This compound is classified as acutely toxic and a serious eye irritant. Understanding these hazards is the first step in establishing a safe handling protocol. The Globally Harmonized System (GHS) classification underscores the potential risks associated with exposure.

GHS Classification:

-

Acute Toxicity, Oral (Category 3): Toxic if swallowed.[3][4][6][8]

-

Serious Eye Irritation (Category 2/2A): Causes serious eye irritation.[3][6][8]

-

Skin Irritation (Category 2): Causes skin irritation.[3]

-

Respiratory Irritation (Category 3): May cause respiratory irritation.[3]

Pictograms:

Hazard Statements:

The causality behind these classifications lies in the chemical's reactivity. The carboxamidine group can interact with biological macromolecules, leading to toxicity, while its acidic nature as a hydrochloride salt can cause irritation to tissues upon direct contact.

Safe Handling and Personal Protective Equipment (PPE)

A self-validating safety protocol involves assuming exposure can occur and implementing engineering controls and PPE to mitigate this risk.

Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area.[4] For procedures that may generate dust, such as weighing or transferring powder, a certified chemical fume hood is mandatory.

-

Closed Systems: For larger scale operations, the use of a closed system is recommended to prevent the release of dust.[8]

-

Safety Stations: Ensure that a safety shower and an eye wash station are readily accessible in the immediate work area.[8]

Personal Protective Equipment (PPE)

The selection of PPE is critical and should be based on a thorough risk assessment of the specific experimental procedure.

Table 2: Recommended Personal Protective Equipment

| Body Part | Protection | Standard/Specification | Rationale |

| Eyes/Face | Safety goggles with side-shields or a face shield. | Conforming to EN166 (EU) or NIOSH (US).[4] | Protects against dust particles and splashes causing serious eye irritation. |

| Skin/Hands | Impervious gloves (e.g., nitrile). | Prevents skin irritation and potential absorption. | |

| Body | Fire/flame resistant and impervious lab coat or clothing. | Protects underlying clothing and skin from contamination.[4] | |

| Respiratory | Full-face respirator with appropriate dust filter. | Use respirators approved under relevant government standards.[8] | Required if exposure limits are exceeded or if dust cannot be controlled at the source.[4] |

First Aid and Emergency Procedures

In the event of exposure, immediate and appropriate action is critical. All laboratory personnel should be familiar with these procedures before beginning work.

Table 3: First-Aid Measures

| Exposure Route | Action |

| Ingestion | Immediately call a POISON CENTER or doctor. [3][8] Rinse mouth with water.[4][8] Do NOT induce vomiting.[3] |

| Eye Contact | Rinse cautiously with water for several minutes (at least 15).[4][8] Remove contact lenses, if present and easy to do. Continue rinsing.[4][8] If eye irritation persists, get medical advice or attention.[8] |

| Skin Contact | Take off immediately all contaminated clothing.[3][4] Wash with plenty of water and soap.[3] |

| Inhalation | Move victim to fresh air and keep at rest in a position comfortable for breathing.[4][8] |

Accidental Release Measures

-

Evacuate: Evacuate the area and prevent unnecessary personnel from entering.

-

Ventilate: Ensure adequate ventilation.

-

Contain: Prevent further leakage or spillage if safe to do so.[4] Avoid dust formation.[4]

-

Clean-up: Carefully sweep up the material and collect it into a suitable, airtight container for disposal.[8] Do not discharge into sewer systems.[4]

-

Decontaminate: Clean the spill area thoroughly.

Storage and Disposal

Proper storage is essential for maintaining the chemical's stability and preventing accidental exposure.

-

Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][7] The product should be stored locked up.[4][8]

-

Incompatibilities: Keep away from strong oxidizing agents and strong acids.[8][9]

-

Disposal: Disposal must be in accordance with local, state, and federal regulations. The material may be sent to a licensed chemical destruction plant or disposed of via controlled incineration with flue gas scrubbing.[4]

Toxicological and Ecological Information

While comprehensive toxicological data is not fully detailed in all public SDS, the primary acute hazard is oral toxicity.[6] There is insufficient data available to definitively classify its long-term effects such as carcinogenicity or mutagenicity.[10] However, the parent compound, 1,2,4-triazole, is suspected of damaging the unborn child.[10] Therefore, it is crucial to handle this compound with the assumption of potential reproductive toxicity and take all necessary precautions.

Some sources indicate the compound is harmful to aquatic life with long-lasting effects, necessitating procedures to prevent its release into the environment.[7][11]

Conclusion for the Research Professional

1,2,4-Triazole-1-carboxamidine hydrochloride is a valuable reagent in pharmaceutical and agricultural research. Its utility, however, is matched by its potential hazards. A thorough understanding and implementation of the safety protocols outlined in this guide are not merely procedural; they are integral to the scientific process. By explaining the causality behind safety measures—from the compound's inherent reactivity to the specific PPE required to mitigate exposure—this guide aims to empower researchers to work safely and effectively, ensuring that scientific advancement does not come at the cost of personal or environmental health.

References

-

1H-1,2,4-triazole-1-carboximidamide hydrochloride. PubChem, National Center for Biotechnology Information. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 19503-26-5: 1H-1,2,4-TRIAZOLE-1-CARBOXAMIDINE MONOHYDR… [cymitquimica.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. echemi.com [echemi.com]

- 5. labproinc.com [labproinc.com]

- 6. 1H-1,2,4-triazole-1-carboximidamide hydrochloride | C3H6ClN5 | CID 16218515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1H-1,2,4-Triazole-1-carboximidamide hydrochloride | 19503-26-5 [sigmaaldrich.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. fishersci.com [fishersci.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

Technical Guide: Stability & Handling of 1H-1,2,4-Triazole-1-carboximidamide

This guide provides an in-depth technical analysis of 1H-1,2,4-Triazole-1-carboximidamide (often used as the hydrochloride salt), focusing on its stability, degradation mechanisms, and handling protocols for high-fidelity research applications.

Executive Summary

1H-1,2,4-Triazole-1-carboximidamide (TCA) is a potent electrophilic guanylating agent used to convert primary and secondary amines into guanidines. While structurally similar to the more common 1H-Pyrazole-1-carboximidamide , TCA is significantly more reactive due to the enhanced leaving group ability of the triazole ring.

This increased reactivity comes at the cost of solution stability . Unlike the pyrazole analog, TCA is prone to rapid hydrolysis in aqueous or alcoholic media, particularly at elevated pH. This guide details the mechanistic causes of this instability and provides strict protocols to prevent reagent degradation during storage and synthesis.

Part 1: Chemical Nature & Reactivity Profile

To understand the stability of TCA, one must analyze the thermodynamics of its leaving group. The reagent functions by transferring the amidine moiety

The Reactivity-Stability Trade-off

The efficiency of a guanylating agent is inversely proportional to the pKa of the conjugate acid of the leaving group (the heterocycle).

| Reagent | Leaving Group | pKa of Leaving Group (Conjugate Acid) | Reactivity | Solution Stability |

| 1H-1,2,4-Triazole-1-carboximidamide | 1,2,4-Triazole | ~10.0 | High | Low |

| 1H-Pyrazole-1-carboximidamide | Pyrazole | ~14.2 | Moderate | High |

Key Insight: The lower pKa of 1,2,4-triazole makes it a better leaving group than pyrazole. Consequently, TCA reacts faster with sterically hindered amines but also reacts faster with water (hydrolysis), leading to rapid degradation.

Part 2: Degradation Mechanism (Hydrolysis)

In aqueous solution, or organic solvents containing residual moisture, TCA undergoes hydrolysis. This reaction is pH-dependent; basic conditions (often required for the guanylation reaction itself) accelerate the attack of the hydroxide ion on the amidine carbon.

Pathway Analysis

The degradation yields 1,2,4-triazole (which is stable and accumulates) and urea (formed via the rearrangement of the unstable carbamimidic acid intermediate).

Figure 1: Hydrolytic degradation pathway of TCA. Note that the 1,2,4-triazole byproduct is chemically stable, often leading to the false impression that the reagent is intact if one only monitors the heterocycle.[1]

Part 3: Stability Factors & Practical Protocols

Storage (Solid State)

-

Condition: The hydrochloride salt is relatively stable in solid form if kept dry.

-

Protocol: Store at 2–8°C (or -20°C for long term) under an inert atmosphere (Argon/Nitrogen).

-

Desiccation: Essential. Moisture absorption will initiate surface hydrolysis, forming a "crust" of urea and triazole.

Solution Stability (The Critical Control Point)

Never store stock solutions of TCA in water or methanol.

-

Aqueous Buffer: Half-life is estimated in hours at pH > 8.0.

-

DMF/DMSO: Stable for days to weeks if anhydrous .

-

Methanol/Ethanol: Slow solvolysis occurs over time; not recommended for storage.

Preparation Protocol (Self-Validating)

This protocol ensures the reagent is active at the moment of use.

Step 1: Solvent Selection Use Anhydrous DMF (Dimethylformamide) or DMAc (Dimethylacetamide). Avoid water.

Step 2: Concentration Prepare a high-concentration stock (e.g., 1.0 M) immediately before use. High concentration minimizes the relative impact of trace moisture.

Step 3: The "Base-Last" Rule Dissolve the TCA salt before adding the organic base (e.g., DIPEA/TEA).

-

Reasoning: The hydrochloride salt protects the amidine from hydrolysis. Adding base deprotonates the system, activating the amidine for nucleophilic attack (by amine or water). Add the base only when the substrate amine is present.

Part 4: Comparative Selection & Analytical Monitoring

When should you use TCA versus the more stable Pyrazole analog?

Decision Matrix

Figure 2: Selection logic for guanylating agents. TCA is the "heavy artillery" for difficult substrates but requires stricter handling.

Analytical Monitoring (HPLC)

Do not rely on visual inspection; urea and triazole are often soluble in the reaction mixture.

-

Method: Reverse Phase HPLC (C18).

-

Wavelength: 210–220 nm (Amidine absorption is weak; Triazole ring absorbs strongly).

-

Marker: 1,2,4-Triazole elutes significantly earlier (more polar) than the intact carboximidamide.

-

Pass Criteria: >95% purity. If the "early eluting" peak (Triazole) exceeds 5%, discard the solution.

References

-

Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride: an attractive reagent for guanylation of amines and its application to peptide synthesis. The Journal of Organic Chemistry, 57(8), 2497-2502. Link

-

Katritzky, A. R., & Rogovoy, B. V. (2005). Recent developments in guanylating agents. ARKIVOC, 2005(4), 49-87. Link

-

Biospherics Inc. (1983). Hydrolysis of 1H-1,2,4-Triazole in Buffered Aqueous Solutions.[2] (Note: Often cited in EPA databases regarding the stability of the degradation product, confirming the accumulation of the triazole ring). Link

Sources

Methodological & Application

Protocol for converting primary amines to guanidines using 1,2,4-triazole-1-carboxamidine

Application Note: High-Efficiency Guanidylation of Primary Amines using 1,2,4-Triazole-1-carboxamidine

Abstract & Introduction

The conversion of primary amines to guanidines (guanidylation) is a pivotal transformation in medicinal chemistry, particularly for designing arginine mimetics, integrin antagonists, and RNA-binding ligands. While 1H-pyrazole-1-carboxamidine (Bernatowicz reagent) is the historical standard, 1,2,4-triazole-1-carboxamidine (TCA) offers distinct kinetic and purification advantages.

This guide details the protocol for using TCA hydrochloride. The 1,2,4-triazole moiety serves as a superior leaving group (

Mechanistic Insight

The reaction proceeds via a nucleophilic addition-elimination pathway. The electrophilic amidine carbon of TCA is attacked by the primary amine. The 1,2,4-triazole ring, being electron-deficient, stabilizes the transition state and acts as an excellent leaving group upon re-aromatization.

Figure 1: Mechanistic pathway of amine guanidylation using TCA. The driving force is the expulsion of the stable 1,2,4-triazole ring.

Reagent Profile & Comparison

Understanding why TCA is chosen over alternatives is critical for experimental design.

| Feature | 1,2,4-Triazole-1-carboxamidine (TCA) | 1H-Pyrazole-1-carboxamidine (Bernatowicz) | S-Methylisothiourea |

| Reactivity | High (Better leaving group) | Moderate | Low (Requires heat/mercury) |

| Byproduct | 1,2,4-Triazole ( | Pyrazole ( | Methyl Mercaptan (Gas/Smell) |

| Solubility | Soluble in DMF, MeOH, Water | Soluble in DMF, MeOH | Soluble in Water/EtOH |

| Purification | Aqueous Wash (Acidic byproduct) | Chromatography often required | Evaporation (Smell issues) |

| Steric Tolerance | Excellent | Good | Poor |

Standard Experimental Protocol

Objective: Synthesis of N-alkylguanidine hydrochloride from a primary alkyl amine.

Materials:

-

Substrate: Primary Amine (1.0 equiv)

-

Reagent: 1,2,4-Triazole-1-carboxamidine hydrochloride (1.1 – 1.5 equiv)

-

Base:

-Diisopropylethylamine (DIPEA) (2.0 – 3.0 equiv) -

Solvent: Anhydrous

-Dimethylformamide (DMF) (Concentration: 0.2 M - 0.5 M)

Step-by-Step Methodology:

-

Preparation:

-

Flame-dry a round-bottom flask or vial and purge with nitrogen (preferred but not strictly necessary as TCA is relatively stable).

-

Dissolve the Primary Amine (1.0 equiv) in anhydrous DMF.

-

-

Activation:

-

Add DIPEA (2.0 equiv) to the amine solution. Stir for 5 minutes at room temperature to ensure the amine is free-based.

-

Note: If using an amine salt (e.g., R-NH2[1]·HCl), increase DIPEA to 3.0 equiv.

-

-

Reaction:

-

Add 1,2,4-Triazole-1-carboxamidine HCl (1.2 equiv) in a single portion.

-

Stir the reaction mixture at room temperature (

). -

Monitoring: Check via LC-MS or TLC after 4 hours. Most primary amines convert fully within 4–12 hours. Sterically hindered amines may require heating to

.

-

-

Workup (The "Triazole Advantage"):

-

Dilute the reaction mixture with ethyl acetate (EtOAc).

-

Wash 1: Water (removes DMF and bulk triazole).

-

Wash 2: 5%

or Saturated -

Wash 3: Brine.

-

Dry the organic layer over anhydrous

, filter, and concentrate in vacuo.

-

-

Purification:

-

The crude residue is often >90% pure.

-

If necessary, purify via flash column chromatography (DCM/MeOH/NH4OH) or reverse-phase HPLC (Water/Acetonitrile + 0.1% TFA).

-

Purification & Decision Workflow

The following decision tree ensures the isolation of high-purity guanidines based on the physicochemical properties of the product.

Figure 2: Purification strategy. The water solubility of 1,2,4-triazole allows for easy removal via aqueous extraction for lipophilic products.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Conversion | Amine salt not neutralized | Increase DIPEA equivalents (verify pH > 9). |

| Slow Reaction | Steric hindrance | Heat to |

| Byproduct Persistence | Triazole co-elution | Wash organic layer with 0.5M NaOH (triazole is deprotonated and moves to aqueous phase). |

| Precipitate in DMF | Reagent insolubility | Add small amount of water (5%) or switch to MeOH (slower rate). |

References

-

Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride: An attractive reagent for guanylation of amines and its application to peptide synthesis. Journal of Organic Chemistry, 57(8), 2497–2502.

- Note: Seminal paper establishing the carboxamidine transfer protocol, serving as the found

-

Katritzky, A. R., et al. (2005). Benzotriazole-1-carboxamidinium Tosylate: An Alternative Method for the Conversion of Amines to Guanidines. Journal of Organic Chemistry.[2]

- Context: Discusses the leaving group ability of azoles in guanidyl

-

Castillo-Meléndez, J. A., & Golding, B. T. (2004). Optimization of the Synthesis of Guanidines from Amines via Nitroguanidines. Synthesis, 2004(10), 1655-1663.

- Context: Comparative analysis of guanyl

-

Sigma-Aldrich (Merck). Product Specification: 1,2,4-Triazole-1-carboxamidine hydrochloride.

- Verification of commercial availability and physical properties.

Sources

Application Notes and Protocols for the Synthesis of Substituted Guanidines using 1H-1,2,4-Triazole-1-carboximidamide

Introduction: The Enduring Importance of the Guanidinium Moiety in Drug Discovery

The guanidinium group is a privileged structural motif in medicinal chemistry, integral to the function of numerous natural products and clinically significant pharmaceuticals. Its enduring relevance stems from its unique physicochemical properties: it is a strong organic base that is typically protonated under physiological conditions, allowing it to engage in crucial hydrogen bonding and electrostatic interactions with biological targets.[1] This capacity for molecular recognition has led to the development of guanidine-containing drugs across a wide therapeutic spectrum, including antiviral agents like Zanamivir, and antihypertensive drugs. The synthesis of substituted guanidines is therefore a critical endeavor in the pursuit of novel therapeutics.

The Rise of Azole-Based Guanylating Agents: A Strategic Advantage

Traditional methods for guanidine synthesis often involve harsh conditions or the use of toxic reagents.[1] The development of azole-based carboximidamide reagents, such as those derived from pyrazole and benzotriazole, has provided a milder and more efficient alternative. These reagents act as effective "guanidinylating agents," transferring the amidine group to a primary or secondary amine.

The reactivity of these agents is modulated by the pKa of the parent azole, which influences its ability to act as a leaving group. It has been established that benzotriazole is a better leaving group than pyrazole, rendering benzotriazole-1-carboxamidinium salts more reactive. The 1,2,4-triazole moiety, with its distinct electronic properties, offers a compelling balance of reactivity and stability, making 1H-1,2,4-Triazole-1-carboximidamide hydrochloride a highly attractive reagent for the synthesis of substituted guanidines.[2] This guide provides a detailed protocol for the synthesis and application of this versatile reagent.

Protocol I: Synthesis of 1H-1,2,4-Triazole-1-carboximidamide Hydrochloride

This protocol outlines the synthesis of the guanylating agent from readily available starting materials, based on established procedures for analogous azole carboxamidinium salts.

Reaction Scheme:

Materials and Equipment:

-

1H-1,2,4-Triazole

-

Cyanamide

-

Anhydrous 1,4-Dioxane

-

Hydrochloric acid (concentrated)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Standard glassware for filtration and washing

-

Rotary evaporator

Step-by-Step Procedure:

-

Reagent Preparation: In a dry round-bottom flask, dissolve 1H-1,2,4-triazole (1 equivalent) and cyanamide (1 equivalent) in anhydrous 1,4-dioxane.

-

Acidification: To this solution, slowly add a solution of hydrochloric acid in dioxane.

-

Reaction: Heat the mixture to reflux with stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.

-

Purification: Collect the white precipitate by filtration, wash with cold anhydrous dioxane, and then with diethyl ether.

-

Drying: Dry the resulting white solid under vacuum to yield 1H-1,2,4-Triazole-1-carboximidamide hydrochloride.

Protocol II: Synthesis of Substituted Guanidines

This protocol details the guanylation of primary and secondary amines using the prepared 1H-1,2,4-Triazole-1-carboximidamide hydrochloride. The conditions are based on highly successful protocols for the analogous benzotriazole and pyrazole reagents.[3]

General Reaction:

Caption: Reaction mechanism of amine guanylation.

The overall experimental workflow is designed for efficiency and purity of the final product.

Caption: Experimental workflow for guanidine synthesis.

Conclusion

1H-1,2,4-Triazole-1-carboximidamide hydrochloride is a valuable and versatile reagent for the synthesis of substituted guanidines. Its stability, coupled with the mild reaction conditions required for guanylation, makes it an excellent choice for applications in medicinal chemistry and drug development. The protocols provided herein, based on established methodologies for analogous reagents, offer a reliable pathway to a diverse range of guanidine-containing molecules.

References

-

Katritzky, A. R., Parris, R. L., & Allin, S. M. (n.d.). BENZOTRIAZOLE-1-CARBOXAMIDINIUM TOSYLATE: AN ALTERNATIVE METHOD FOR THE CONVERSION OF AMINES TO GUANIDINES. [Link]

-

Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. (n.d.). Royal Society of Chemistry. [Link]

-

Lozano, V., et al. (2023). Guanylation Reactions for the Rational Design of Cancer Therapeutic Agents. National Center for Biotechnology Information. [Link]

-

Product Class 13: Guanidine Derivatives. (n.d.). Thieme. [Link]

-

Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis. Semantic Scholar. [Link]

-

1H-1,2,4-triazole-1-carboximidamide hydrochloride. (n.d.). PubChem. [Link]

-

Guanylation Reactions Made Efficient with 1H-Pyrazole-1-carboxamidine Hydrochloride. (2026, February 17). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Simple Generalized Reaction Conditions for the Conversion of Primary Aliphatic Amines to Surfactant-Like Guanidine Salts with 1 H -Pyrazole Carboxamidine Hydrochloride. (2025, August 6). ResearchGate. [Link]

-

Synthesis of 1H-1,2,4-triazoles. (n.d.). Organic Chemistry Portal. [Link]

-

Batey, R. A. (n.d.). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto. [Link]

-

Xu, Y., et al. (2025, August 18). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. MDPI. [Link]

-

Balewski, Ł., & Kornicka, A. (2025, October 15). Synthesis of the Guanidine Derivative: N-{][4][5]riazol-3(5H)-ylidene)aminomethylene}benzamide. ResearchGate. [Link]

-

Grzegorczyk, M., et al. (2022, December 16). Anion-Controlled Synthesis of Novel Guanidine-Substituted Oxanorbornanes. National Center for Biotechnology Information. [Link]

-

Fesharaki, S., et al. (2022, November 12). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. National Center for Biotechnology Information. [Link]

-

Agrawal, R., et al. (n.d.). Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles. Der Pharma Chemica. [Link]

-

Naz, S., et al. (2021, September 9). Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. Beilstein Journals. [Link]

Sources

- 1. Guanylation Reactions for the Rational Design of Cancer Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 4. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

Application Notes and Protocols for Solid-Phase Peptide Synthesis Guanidination Reagents

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of solid-phase peptide synthesis (SPPS) guanidination reagents. It offers in-depth technical insights, detailed experimental protocols, and a comparative analysis of common reagents to facilitate the strategic modification of peptides.

Introduction: The Significance of Peptide Guanidination

The guanidinium group, the functional moiety of the arginine side chain, plays a pivotal role in the structure and function of many biologically active peptides and proteins. Its ability to form strong, bidentate hydrogen bonds and engage in electrostatic interactions makes it a key player in molecular recognition, including protein-protein and protein-nucleic acid interactions.

In the realm of peptide-based drug discovery, the strategic introduction of guanidinium groups can significantly enhance a peptide's therapeutic properties. Post-synthesis modification of primary amines, such as the ε-amino group of lysine or the δ-amino group of ornithine, to form guanidinium moieties can:

-

Mimic Arginine: Convert lysine or ornithine residues into their higher homologs, homoarginine and arginine, respectively. This allows for the systematic study of the impact of the guanidinium group's position and spacing on biological activity.

-

Enhance Cell Penetration: The cationic nature of the guanidinium group at physiological pH can improve the membrane permeability of peptide-based therapeutics.

-

Increase Receptor Binding Affinity: The introduction of additional hydrogen bonding and electrostatic interaction points can lead to more potent and selective receptor binding.

-

Improve Proteolytic Stability: Modification of the primary amine can sterically hinder the approach of proteases, thereby increasing the peptide's in vivo half-life.

Solid-phase peptide synthesis (SPPS) provides an ideal platform for the site-specific introduction of guanidinium groups. By leveraging orthogonal protecting group strategies, specific amino acid side chains can be deprotected while the peptide remains anchored to the solid support, allowing for clean and efficient chemical modification.

The Chemist's Toolbox: A Comparative Analysis of Guanidination Reagents

A variety of reagents have been developed for the guanidination of primary amines on a solid support. The choice of reagent depends on several factors, including the desired reactivity, potential for side reactions, and compatibility with the overall synthetic strategy (e.g., Fmoc or Boc chemistry).

| Reagent Class | Example(s) | Key Advantages | Key Disadvantages | Typical Reaction Conditions |

| Isoureas/Isothioureas | O-Methylisourea hemisulfate | Inexpensive, commercially available. | Slow reaction times, requires strongly basic conditions which can lead to side reactions.[1] | High pH (>10.5), prolonged incubation (hours to days).[1][2] |

| Pyrazole-based Reagents | 1H-Pyrazole-1-carboxamidine hydrochloride | Good reactivity under milder conditions, good solubility in common SPPS solvents.[3] | Can be less reactive towards sterically hindered amines. | Mildly basic conditions (e.g., DIPEA), room temperature, 1-2 hours.[3] |

| Triflylguanidines | N,N'-Di-Boc-N''-triflylguanidine | Highly reactive, allows for rapid and efficient guanidination under mild conditions.[2][4][5] | Can be more expensive, potential for side reactions if not used carefully. | Aprotic solvent (e.g., DCM, DMF), mild base (e.g., DIPEA), room temperature, often complete within 30-60 minutes.[4] |

| Nitroguanidines | 1-Guanyl-3,5-dimethylpyrazole nitrate | Effective for on-resin guanidination. | The nitro group requires a separate reduction step if the unprotected guanidine is desired. | Basic conditions. |

| Silver-Promoted Reagents | S-Alkyl-isothiourea glycosyl donors with AgNO₃ | Enables the synthesis of N-glycosylated arginine residues.[6][7][8][9] | Requires stoichiometric silver salts, which can be costly and require careful handling. | Anhydrous DMF, base (e.g., Et₃N), room temperature.[6][7] |

The Cornerstone of Selectivity: Orthogonal Protecting Groups

The ability to selectively deprotect a specific amino acid side chain for guanidination while the rest of the peptide remains protected is the cornerstone of this methodology. In the context of Fmoc-based SPPS, several orthogonal protecting groups are commonly employed for the side chains of lysine and ornithine.

-

Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) and ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl): These protecting groups are stable to the piperidine solutions used for Fmoc removal but can be cleaved with dilute solutions of hydrazine in DMF.[10][11][12][13] The more sterically hindered ivDde group is generally preferred as it is less prone to migration.[13]

-

Mtt (4-Methyltrityl): This acid-labile protecting group can be removed under very mild acidic conditions (e.g., 1% TFA in DCM) that do not cleave other acid-labile side-chain protecting groups or the peptide from the resin.[14][15]

Workflow for Selective On-Resin Guanidination

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Selective Deprotection of the Dde/ivDde Group

This protocol is for the removal of the Dde or ivDde protecting group from the side chain of a lysine or ornithine residue on a solid support.

Materials:

-

Peptide-resin containing a Dde/ivDde-protected residue

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Hydrazine monohydrate

-

Reaction vessel with a sintered glass frit

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

-

Deprotection Solution Preparation: Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF. Caution: Hydrazine is toxic and corrosive. Handle with care.

-

Deprotection Reaction:

-

Washing: Wash the resin thoroughly with DMF (5 x 1-minute washes) to remove all traces of hydrazine and the cleaved protecting group.

-

Proceed to Guanidination: The resin is now ready for the guanidination reaction.

Trustworthiness Check: The completion of the deprotection can be monitored by taking a small aliquot of the resin, cleaving the peptide, and analyzing it by LC-MS to confirm the mass change corresponding to the loss of the Dde/ivDde group.

Protocol 2: On-Resin Guanidination with 1H-Pyrazole-1-carboxamidine hydrochloride

This protocol describes a reliable method for the guanidination of a free primary amine on the solid support.

Materials:

-

Peptide-resin with a deprotected primary amine (from Protocol 1)

-

1H-Pyrazole-1-carboxamidine hydrochloride

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Reaction vessel

Procedure:

-

Reagent Solution Preparation:

-

Dissolve 5 equivalents of 1H-pyrazole-1-carboxamidine hydrochloride in DMF.

-

Add 5 equivalents of DIPEA to the solution.

-

-

Guanidination Reaction:

-

Add the reagent solution to the resin.

-

Agitate the mixture at room temperature for 2-4 hours. The reaction progress can be monitored using a colorimetric test such as the Kaiser test. A negative Kaiser test indicates the completion of the reaction.

-

-

Washing:

-

Drain the reaction solution.

-

Wash the resin thoroughly with DMF (3 x 1-minute washes), followed by Dichloromethane (DCM) (3 x 1-minute washes).

-

-

Final Steps: The guanidinated peptide-resin can now be subjected to final cleavage and deprotection.

Protocol 3: On-Resin Guanidination with N,N'-Di-Boc-N''-triflylguanidine

This protocol utilizes a highly reactive guanidinylating agent for efficient on-resin modification.

Materials:

-

Peptide-resin with a deprotected primary amine

-

N,N'-Di-Boc-N''-triflylguanidine

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Reaction vessel

Procedure:

-

Resin Preparation: Swell the resin in anhydrous DCM for 30 minutes.

-

Guanidination Reaction:

-

Dissolve 1.5 equivalents of N,N'-Di-Boc-N''-triflylguanidine in anhydrous DCM.

-

Add 2 equivalents of DIPEA to the solution.

-

Add the reagent solution to the swollen resin.

-

Agitate the mixture at room temperature for 30-60 minutes.

-

-

Washing:

-

Drain the reaction solution.

-

Wash the resin with DCM (3 x 1-minute washes), DMF (3 x 1-minute washes), and finally with DCM (3 x 1-minute washes).

-

-

Final Cleavage: The final peptide can be cleaved from the resin with concomitant removal of the Boc protecting groups from the newly formed guanidinium moiety using a standard TFA cleavage cocktail.[5]

Troubleshooting Common Issues in On-Resin Guanidination

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Incomplete Guanidination | - Insufficient reagent equivalents or reaction time.- Steric hindrance around the primary amine.- Poor resin swelling. | - Increase the equivalents of the guanidinating reagent and/or extend the reaction time.- Consider using a more reactive reagent like N,N'-Di-Boc-N''-triflylguanidine.- Ensure adequate resin swelling in the appropriate solvent before the reaction. |

| Side Reaction at the N-terminus | The N-terminal α-amino group is unprotected and reacts with the guanidinating reagent. | Ensure the N-terminal Fmoc group is intact during the side-chain deprotection and guanidination steps. |

| Modification of other residues | Some guanidinating reagents can react with other nucleophilic side chains under certain conditions. | Use milder reaction conditions and ensure the pH is well-controlled. |

| Low Final Yield | - Incomplete reactions at any step.- Premature cleavage of the peptide from the resin. | - Monitor each reaction step for completion (e.g., using the Kaiser test).- Use a resin and protecting group strategy that is stable to all the reaction conditions. |

Conclusion

The ability to perform site-specific guanidination on solid-phase synthesized peptides is a powerful tool for medicinal chemists and peptide scientists. By carefully selecting the appropriate guanidinating reagent and orthogonal protecting group strategy, researchers can efficiently synthesize a wide array of modified peptides with potentially enhanced therapeutic properties. The protocols and comparative data provided in this guide serve as a valuable resource for the successful implementation of these important modifications in peptide drug discovery and development.

References

- Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

-

Biotage. (2023, January 30). Optimizing the removal of an ivDde protecting group. Retrieved from [Link]

- Li, D., & Elbert, D. L. (2002). The kinetics of the removal of the N-methyltrityl (Mtt) group during the synthesis of branched peptides. Journal of Peptide Research, 60(5), 300–303.

-

ResearchGate. (n.d.). The kinetics of the removal of the N-methyltrityl (Mtt) group during the synthesis of branched peptides. Retrieved from [Link]

-

DriveHQ. (n.d.). Minimal Protection Strategies for SPPS. Retrieved from [Link]

-

Biotage. (2023, January 30). How To: Measure and Optimize the Removal of MMT Protecting Groups. Retrieved from [Link]

-

Peptides. (n.d.). Technical Support Information Bulletin 1182 - Removal of Dde and ivDde Protecting Groups. Retrieved from [Link]

-

JoVE. (2016, November 2). An Efficient Method for the Synthesis of Peptoids with Mixed Lysine-type/Arginine-type Monomers and Evaluation of Their Anti-leishmanial Activity. Retrieved from [Link]

-

PolyPeptide. (2019, May 15). 2D green SPPS: green solvents for on-resin removal of acid sensitive protecting groups and lactamization. Retrieved from [Link]

-

ResearchGate. (n.d.). Evaluation of ivDde as a quasi-orthogonal protecting group for Fmoc solid-phase peptide synthesis. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Carbamic acid, [[(trifluoromethyl)sulfonyl]carbonimidoyl]bis-, bis(1,1-dimethylethyl) ester. Retrieved from [Link]

-

Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]

-

JoVE. (2016, September 9). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Retrieved from [Link]

- Google Patents. (n.d.). US6072075A - Guanidinylation reagents.

-

National Center for Biotechnology Information. (n.d.). Silver-promoted solid-phase guanidinylation enables the first synthesis of arginine glycosylated Samoamide A cyclopeptide analogue. Retrieved from [Link]

-

Frontiers. (2023, January 4). Silver-promoted solid-phase guanidinylation enables the first synthesis of arginine glycosylated Samoamide A cyclopeptide analogue. Retrieved from [Link]

-

Reddit. (2021, May 22). Solid phase peptide synthesis help. Retrieved from [Link]

-

ChemRxiv. (2024, October 25). Solid-phase guanidyl-formation triggered peptide stapling and cyclization: A robust platform for improving multiple properties of bioactive peptides. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Integrating Lys-N proteolysis and N-terminal guanidination for improved fragmentation and relative quantification of singly-charged ions. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023, January 4). Silver-promoted solid-phase guanidinylation enables the first synthesis of arginine glycosylated Samoamide A cyclopeptide analogue. Retrieved from [Link]

-

ResearchGate. (2023, August 22). (PDF) Guanidine Production by Plant Homoarginine-6-hydroxylases. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). A silver-promoted solid-phase guanidylation process enables the first total synthesis of stictamide A. Retrieved from [Link]

-

ResearchGate. (n.d.). Solid‐Phase Synthesis of Macrocyclic Peptides via Side‐Chain Anchoring of the Ornithine δ‐Amine. Retrieved from [Link]

-

AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]

-

Monogastric Nutrition Research. (n.d.). Animal Feed Science and Technology A preliminary study on the length of incubation needed to maximize guanidination of lysine in. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). On Resin Amino Acid Side Chain Attachment Strategy for the Head to Tail Synthesis of New Glutamine containing Gramicidin-S Analogs and Their Antimicrobial activity. Retrieved from [Link]

-

ACS Publications. (n.d.). 1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis. Retrieved from [Link]

-

ResearchGate. (2018, July 22). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide?. Retrieved from [Link]

-

Scholarly Publications Leiden University. (n.d.). Solid-phase synthesis of macrocyclic peptides via side-chain anchoring of the ornithine delta-amine. Retrieved from [Link]

-

National Center for Biotechnology Information. (2016, July 15). An optimized guanidination method for large-scale proteomic studies. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

-

BioProcess International. (2013, June 1). Increasing Purity and Yield in Biosimilar Production. Retrieved from [Link]

-

Zenodo. (n.d.). An optimized protocol for the synthesis of peptides containing trans-cyclooctene and bicyclononyne dienophiles as useful. Retrieved from [Link]

-

[No title available]. (n.d.). Retrieved from [Link]

-

DU Chem. (2014, June 13). Methods and protocols of modern solid phase peptide synthesis. Retrieved from [Link]

-

[No title available]. (n.d.). Retrieved from [Link]

-

ResearchGate. (n.d.). Evaluation of guanidine-based multimodal anion exchangers for protein selectivity and orthogonality. Retrieved from [Link]

-

Gyros Protein Technologies. (2020, November 4). Peptide Purity & Yield Optimizing in SPPS. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

Sources

- 1. nutrition.ansci.illinois.edu [nutrition.ansci.illinois.edu]

- 2. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Efficient Method for the Synthesis of Peptoids with Mixed Lysine-type/Arginine-type Monomers and Evaluation of Their Anti-leishmanial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. US6072075A - Guanidinylation reagents - Google Patents [patents.google.com]

- 6. Silver-promoted solid-phase guanidinylation enables the first synthesis of arginine glycosylated Samoamide A cyclopeptide analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Silver-promoted solid-phase guanidinylation enables the first synthesis of arginine glycosylated Samoamide A cyclopeptide analogue [frontiersin.org]

- 8. Silver-promoted solid-phase guanidinylation enables the first synthesis of arginine glycosylated Samoamide A cyclopeptide analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A silver-promoted solid-phase guanidylation process enables the first total synthesis of stictamide A - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. chem.uci.edu [chem.uci.edu]

- 11. biotage.com [biotage.com]

- 12. drivehq.com [drivehq.com]

- 13. peptide.com [peptide.com]

- 14. ovid.com [ovid.com]

- 15. researchgate.net [researchgate.net]

One-pot synthesis of guanidines using triazole carboxamidine reagents

Application Notes and Protocols

Topic: One-Pot Synthesis of Guanidines Using Azole Carboxamidine Reagents Audience: Researchers, scientists, and drug development professionals.

Harnessing the Power of Pyrazole Carboxamidines: A Streamlined Approach to Guanidine Synthesis

The guanidinium moiety is a cornerstone functional group in medicinal chemistry and chemical biology. Its unique basicity (pKa ≈ 13.5) ensures it is protonated under physiological conditions, enabling it to engage in crucial hydrogen bonding and electrostatic interactions with biological targets like phosphates, carboxylates, and sulfates. This has led to its incorporation into a vast array of therapeutic agents. However, the synthesis of guanidines can be challenging, often requiring harsh conditions or multi-step procedures.

This guide details a robust and versatile one-pot method for synthesizing guanidines using pyrazole-based carboxamidine reagents. These reagents have emerged as superior tools for guanidinylation due to their high reactivity, mild reaction conditions, and the excellent leaving group nature of the pyrazole heterocycle. We will explore the underlying mechanism, provide detailed, field-tested protocols for both protected and unprotected guanidine synthesis, and offer insights into optimizing these transformations for drug discovery and development workflows. While often associated with the broader class of azoles, it is the pyrazole core that provides the ideal balance of activation and stability for these reactions.

The Principle: An Efficient Amidine Transfer

The efficacy of pyrazole-1-carboxamidines as guanidinylating agents stems from a straightforward and high-yielding nucleophilic substitution reaction. An amine substrate attacks the electrophilic carbon of the carboxamidine, which is activated by the electron-withdrawing pyrazole ring. This addition is followed by the elimination of pyrazole, a stable and weakly basic leaving group, to furnish the desired guanidine product.

The use of protecting groups, most commonly the tert-butoxycarbonyl (Boc) group, on the carboxamidine nitrogen atoms offers significant advantages. The resulting reagent, N,N'-Di-Boc-1H-pyrazole-1-carboxamidine, is a stable, crystalline solid that reacts cleanly with a wide range of amines. The Boc groups enhance the reagent's stability, prevent self-condensation, and provide an orthogonal handle for deprotection, typically under acidic conditions, allowing for a seamless one-pot guanidinylation-deprotection sequence.

Caption: General Mechanism of Guanidinylation.

Featured Reagents: A Comparative Overview

The choice of reagent depends on the desired final product—specifically, whether a protected or unprotected guanidine is the target.

| Reagent Name | Structure | M.W. | Key Characteristics & Use Case |

| 1H-Pyrazole-1-carboxamidine hydrochloride | C₄H₇ClN₄ | 146.58 | Ideal for the direct, one-step synthesis of unprotected guanidines. Requires a base to neutralize the HCl salt and free the amine substrate.[1] |

| N,N'-Di-Boc-1H-pyrazole-1-carboxamidine** | C₁₄H₂₂N₄O₄ | 310.35 | A stable, versatile, and highly reactive agent for synthesizing Boc-protected guanidines. Excellent for complex molecules and one-pot deprotection strategies. |

| 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine (DMNPC) | C₆H₉N₅O₂ | 183.17 | A highly efficient reagent for preparing nitroguanidines, which can be subsequently reduced to the free guanidine. Offers high yields and does not require an inert atmosphere. |

Experimental Protocols

Protocol 1: Synthesis of a Di-Boc-Protected Guanidine

This protocol describes the reaction of a primary amine with N,N'-Di-Boc-1H-pyrazole-1-carboxamidine. It is a robust method applicable to a wide array of primary and secondary amines.

Materials and Equipment:

-

Primary or secondary amine (1.0 equiv)

-

N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.05–1.1 equiv)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Acetonitrile (MeCN), or Chloroform (CHCl₃))

-

Round-bottom flask with magnetic stirrer

-

Inert atmosphere setup (Nitrogen or Argon)

-

TLC plates, rotary evaporator, silica gel for chromatography

Step-by-Step Methodology:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add the amine (1.0 mmol). Dissolve it in 5-10 mL of the chosen anhydrous solvent.

-

Causality Insight: Anhydrous conditions are crucial to prevent hydrolysis of the reagent. The choice of solvent depends on the amine's solubility; THF and MeCN are excellent general-purpose options.

-

-

Reagent Addition: Add N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.1 mmol, 1.1 equiv) to the stirred solution in one portion.

-

Causality Insight: A slight excess of the guanidinylating reagent ensures the complete consumption of the limiting amine substrate. The reaction is typically clean, making a small excess easy to remove during purification.

-

-

Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC), observing the consumption of the starting amine. Reactions are typically complete within 12-24 hours.

-

Causality Insight: For less reactive or sterically hindered amines, gentle heating (e.g., to 40-50 °C) may be required to drive the reaction to completion.

-

-

Workup: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent.

-

Purification: The crude residue, containing the desired Di-Boc-guanidine and pyrazole byproduct, can be purified by silica gel column chromatography. A gradient of ethyl acetate in hexanes is typically effective.

-

Causality Insight: Pyrazole is relatively polar and can often be separated effectively from the more lipophilic Boc-protected product. The product can be identified by TLC and characterized by ¹H NMR and mass spectrometry.

-

Protocol 2: One-Pot Synthesis and Deprotection to Guanidinium Salt

This protocol extends the first by adding an in-situ deprotection step, providing a direct route to the final, unprotected guanidinium salt without isolating the protected intermediate.

Caption: One-Pot Guanidinylation & Deprotection Workflow.

Step-by-Step Methodology:

-

Guanidinylation: Follow steps 1-4 from Protocol 1. After removing the solvent, you will have the crude Di-Boc-protected guanidine.

-

Deprotection Setup: Re-dissolve the crude residue in Dichloromethane (DCM, approx. 5 mL per mmol of starting amine). Cool the solution in an ice bath.

-

Acid Addition: Slowly add Trifluoroacetic acid (TFA, 5-10 equivalents) to the stirred solution.

-

Causality Insight: TFA is a strong acid that efficiently cleaves the acid-labile Boc groups, releasing isobutylene and carbon dioxide as gaseous byproducts. The reaction is exothermic, so slow addition at 0 °C is recommended for safety and control.

-

-

Deprotection Reaction: Remove the ice bath and allow the solution to stir at room temperature for 1-2 hours. Monitor the removal of the Boc groups by TLC or LC-MS.

-

Isolation: Once deprotection is complete, concentrate the solution under reduced pressure. The resulting residue is the guanidinium TFA salt. It can often be purified by trituration with cold diethyl ether to precipitate the salt, which is then collected by filtration.

Protocol 3: Direct Synthesis of Unprotected Guanidines

This protocol is for the direct conversion of amines using the hydrochloride salt of the reagent, which is often more atom-economical.

Materials and Equipment:

-

Primary or secondary amine (1.0 equiv)

-

1H-Pyrazole-1-carboxamidine hydrochloride (1.0 equiv)

-

Anhydrous solvent (e.g., DMF or Acetonitrile)

-

Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA), 2.0-2.2 equiv)

-

Standard reaction and purification equipment

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve the amine (1.0 mmol) and 1H-pyrazole-1-carboxamidine hydrochloride (1.0 mmol) in the anhydrous solvent (5 mL).

-

Base Addition: Add the base (e.g., DIPEA, 2.2 mmol) to the mixture.

-

Causality Insight: Two equivalents of base are essential. The first equivalent neutralizes the hydrochloride salt of the reagent, liberating the active guanidinylating agent. The second equivalent acts as a proton scavenger, trapping the proton released during the guanidinylation reaction to drive the equilibrium towards the product.

-

-

Reaction and Workup: Stir the reaction at room temperature or with gentle heating (50-60 °C) until completion as monitored by TLC. The resulting guanidinium salt often precipitates from the solution or can be isolated after solvent removal. Purification may require recrystallization or chromatography.[1]

Substrate Scope and Troubleshooting

The pyrazole carboxamidine-based guanidinylation is broadly applicable but has some limitations.

-

Successful Substrates: Primary and secondary aliphatic amines generally react with high efficiency. Electron-rich aromatic amines (e.g., anilines with electron-donating groups) are also suitable substrates.

-

Challenging Substrates: Sterically hindered amines may require longer reaction times or elevated temperatures. Electron-deficient anilines are poor nucleophiles and may fail to react under standard conditions.[1]

Troubleshooting Guide:

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Insufficiently reactive amine. 2. Inactive reagent (hydrolyzed). 3. Insufficient base (for Protocol 3). | 1. Increase reaction temperature (to 50-80 °C) and/or reaction time. 2. Use fresh, anhydrous solvent and ensure the reagent has been stored properly. 3. Add an additional equivalent of base and monitor by TLC. |

| Incomplete Deprotection (Protocol 2) | 1. Insufficient TFA. 2. Short reaction time. | 1. Add more TFA. 2. Allow the reaction to stir for a longer period at room temperature. |

| Difficult Purification | 1. Product is highly polar. 2. Byproducts co-elute with the product. | 1. Consider using reverse-phase chromatography or converting the product to a crystalline salt for purification. 2. Ensure the reaction has gone to completion to minimize starting material contamination. For Protocol 2, trituration with ether is often effective at removing non-polar impurities. |

Conclusion

The one-pot synthesis of guanidines using pyrazole carboxamidine reagents represents a powerful, reliable, and highly versatile methodology for medicinal chemists and drug development professionals. The use of the Di-Boc protected reagent, in particular, allows for a streamlined workflow that combines a mild guanidinylation step with a simple, in-situ deprotection. This approach minimizes handling and purification steps, accelerating the synthesis of guanidine-containing target molecules and libraries for biological screening. By understanding the underlying mechanism and optimizing the protocols outlined here, researchers can efficiently incorporate this essential pharmacophore into their next generation of therapeutic candidates.

References

-

Simple Generalized Reaction Conditions for the Conversion of Primary Aliphatic Amines to Surfactant-Like Guanidine Salts with 1 H -Pyrazole Carboxamidine Hydrochloride. (2017). ResearchGate. [Link]

-

Guanidine synthesis by guanylation. Organic Chemistry Portal. [Link]

-

Simple generalized reaction conditions for the conversion of primary aliphatic amines to surfactant-like guanidine salts with 1H-pyrazole carboxamidine hydrochloride. (2017). Figshare. [Link]

-

NEW APPROACHES TO AMINO-PYRROLIDINE GUANIDINE COMPOUNDS. (2022). Repositório da Universidade de Lisboa. [Link]

-

Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis. The Journal of Organic Chemistry. [Link]

-

Castillo-Meléndez, J. A., & Golding, B. T. (2004). Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Synthesis. [Link]

-

Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. (2022). PMC. [Link]

-

Štrbac, P., Briš, A., & Margetić, D. (2022). N,N′-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole. PMC. [Link]

-

Efficient Introduction of Protected Guanidines in BOC Solid Phase Peptide Synthesis. (2001). ResearchGate. [Link]

-

A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. (n.d.). University of Toronto. [Link]

-

Guanylation Reactions Made Efficient with 1H-Pyrazole-1-carboxamidine Hydrochloride. (2026). Ningbo Inno Pharmchem Co.,Ltd. [Link]

Sources

Troubleshooting & Optimization

Improving yield of guanidination reaction with 1,2,4-triazole-1-carboxamidine

[1]

Reagent Focus: 1,2,4-Triazole-1-carboxamidine Hydrochloride (TCA) CAS: 19503-26-5 Application: Conversion of primary/secondary amines to guanidines.[1]

Part 1: The "Why" & "How" (Mechanism & Logic)[1]

To improve yield, you must first understand the failure points in the reaction mechanism.[1] TCA is a guanylating agent that relies on an addition-elimination pathway.[1][2] Unlike highly reactive (and often unstable) reagents like cyanogen bromide, TCA offers a balance of reactivity and stability, but it is sensitive to protonation states.[1]

The Mechanism of Action

The reaction is driven by the nucleophilic attack of your substrate amine onto the central amidine carbon of the TCA, followed by the expulsion of the 1,2,4-triazole leaving group.[1]

Critical Failure Point: The reaction is pH-dependent.[1][2] The TCA reagent is typically supplied as a hydrochloride salt.[1][2] If the reaction medium is too acidic, your substrate amine becomes protonated (

Visualization: Reaction Pathway

The following diagram illustrates the mechanism and the critical role of the base.[1]

Caption: Figure 1. Mechanistic pathway of guanidination using TCA. Note the dual role of the base in activating both the substrate and the reagent.

Part 2: Optimization Matrix

Do not rely on "standard" conditions. Use this matrix to select conditions based on your specific substrate's properties.[1][2]

Variable 1: Solvent Selection

The choice of solvent dictates reaction rate and workup difficulty.[1][2]

| Solvent | Polarity | Recommended For | Pros | Cons |

| DMF | High | Peptides, Polar Amines | Excellent solubility of TCA salts; fast rates.[1] | Difficult to remove (high BP); can carry over into HPLC.[1][2] |

| Methanol | High | General Organics | Easy workup (evaporation); good solubility.[1][2] | Slower reaction rates than DMF; risk of solvolysis (rare).[1][2] |

| Acetonitrile | Medium | Lipophilic Amines | Clean workup; low BP.[1][2] | TCA salt may be sparingly soluble (requires heating).[1][2] |

| THF | Low | Highly Lipophilic | Inert.[1][2] | Avoid. TCA is insoluble; reaction will stall.[1][2] |

Variable 2: Base Selection

The base is the "throttle" of this reaction.[1][2]

| Base | Strength (pKa) | Recommendation | Technical Note |

| DIPEA (Hünig's Base) | ~10.75 | Primary Choice | Non-nucleophilic; sterically hindered (won't attack reagent).[1][2] |

| Triethylamine (TEA) | ~10.75 | Secondary Choice | Cheaper; but slightly more nucleophilic than DIPEA.[1][2] |

| Na₂CO₃ | ~10.3 | Aqueous/Biphasic | Good for water-soluble substrates; hard to control pH precisely.[1][2] |

Part 3: Validated Protocol (SOP)

This protocol is designed to be self-validating . If you do not see a clear solution in Step 2, do not proceed to Step 3.

Reagents:

-

1,2,4-Triazole-1-carboxamidine HCl (1.2 – 1.5 equiv)[1]

Step-by-Step Workflow:

-

Preparation: Dissolve the amine substrate (1.0 equiv) in DMF (0.2 M concentration).

-

Activation (Critical): Add DIPEA (2.5 equiv).

-

Reagent Addition: Add 1,2,4-Triazole-1-carboxamidine HCl (1.2 equiv) in one portion.

-

Incubation: Stir at Room Temperature (20–25°C) for 4–16 hours.

-

Optimization: If conversion is <50% at 4 hours (check via LCMS), heat to 50°C.

-

-

Workup (Purification):

Part 4: Troubleshooting HQ (FAQs)

Scenario A: "My reaction yield is stuck at ~40%."

Diagnosis: Equilibrium or Protonation lock.[1][2] Solution:

-

Check pH: Spot an aliquot on wet pH paper.[1][2] It must be basic (pH 9-10).[1][2] If not, add more DIPEA. The reaction generates HCl and 1,2,4-triazole (acidic), which consumes the base over time.[1]

-

Push Equilibrium: Add another 0.5 equiv of TCA and 0.5 equiv of DIPEA.

-

Temperature: Increase to 60°C. TCA is stable up to ~80°C, but high temps promote nitrile formation (side reaction).[1][2]

Scenario B: "I cannot separate the 1,2,4-triazole byproduct."

Diagnosis: Co-elution or similar solubility.[1][2] Solution:

-

Chemical Scavenging: 1,2,4-triazole is a weak acid (pKa ~10) and a heterocycle.[1][2] Use a carbonate wash (pH 11).[1][2] The triazole will be deprotonated and stay in the aqueous layer; your guanidine (if lipophilic) will be in the organic layer.[1]

-

Chromatography: If using Reverse Phase (C18), the triazole elutes near the solvent front (very polar).[1][2] Use a shallow gradient (0-10% B) initially to flush it out before eluting your product.[1][2]

Scenario C: "The product mass is M+147 (Starting Material + Reagent)."

Diagnosis: Stable Intermediate. Solution: You have formed the tetrahedral intermediate, but the triazole hasn't left.[1]

-

Fix: Heat the reaction to 50°C to overcome the activation energy for the elimination step.

Troubleshooting Decision Tree

Caption: Figure 2.[1][2][4] Troubleshooting logic for common guanidination failures.

References

-

Katritzky, A. R., et al. (2005).[1][2] "Recent progress in the synthesis of guanidines." Arkivoc, 2005(iv), 49-87.[1] Link

- Context: Comprehensive review of guanidination methods, establishing the utility of triazole-based reagents.

-

Bernatowicz, M. S., et al. (1992).[1][2] "1H-Pyrazole-1-carboxamidine hydrochloride: An attractive reagent for guanylation of amines and its application to peptide synthesis."[1] Journal of Organic Chemistry, 57(8), 2497–2502.[1] Link[1][2]

-

Context: While focusing on the pyrazole analog, this paper establishes the foundational "carboxamidine" mechanism and base requirements (DIPEA) relevant to the triazole reagent.[1]

-

-

Wittenbecher, L., et al. (1970).[1][2] "Organic Syntheses: 1,2,4-Triazole." Organic Syntheses, 50, 109.[1] Link[1][2]

- Context: Provides physical properties and solubility data for the 1,2,4-triazole byproduct, essential for purification str

-

BenchChem Technical Support. (2025). "Purification of 1,2,4-Triazole Salts." Link[1][2]

- Context: Modern troubleshooting for salt removal and purification of triazole deriv

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. Modification and Functionalization of the Guanidine Group by Tailor-made Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR - PMC [pmc.ncbi.nlm.nih.gov]

Removing 1,2,4-triazole byproduct after guanidination reaction

Welcome to our dedicated technical support center for scientists and researchers engaged in guanidination reactions. This resource provides in-depth troubleshooting guides and frequently asked questions to address the common challenge of removing the 1,2,4-triazole byproduct from your reaction mixture. Our goal is to equip you with the knowledge and practical protocols to ensure the purity of your target guanidinylated compounds.

Frequently Asked Questions (FAQs)

Q1: Why is 1,2,4-triazole a byproduct in my guanidination reaction?

A1: 1,2,4-Triazole is a common byproduct when using certain popular guanidinylating reagents, most notably 1H-pyrazole-1-carboxamidine hydrochloride and its derivatives.[1][2] In these reactions, the pyrazole-1-carboxamidine transfers the amidine group to your primary or secondary amine, releasing the stable 1H-pyrazole, which then can isomerize or be present with 1,2,4-triazole as an impurity from the reagent's synthesis.

Q2: What are the key physical and chemical properties of 1,2,4-triazole that I should be aware of for purification?

A2: Understanding the properties of 1,2,4-triazole is crucial for designing an effective purification strategy. It is a white to pale yellow crystalline solid with a melting point of approximately 120-121°C and a boiling point of 260°C.[3] Critically, it is highly soluble in water and also shows good solubility in polar organic solvents like ethanol, methanol, and acetone.[3] Its ability to form hydrogen bonds contributes to its solubility in both polar and some non-polar solvents.[3]

Q3: What are the primary methods for removing 1,2,4-triazole?

A3: The most common and effective methods for removing 1,2,4-triazole are:

-

Aqueous/Organic Extraction: This leverages the high water solubility of 1,2,4-triazole.

-

Crystallization: This can be effective if your desired product and the byproduct have significantly different solubilities in a particular solvent system.

-

Column Chromatography: This is a versatile technique that can separate compounds based on their polarity.[4]

The choice of method will depend on the specific properties of your guanidinylated product.

Troubleshooting Guide

This guide addresses common issues encountered during the removal of 1,2,4-triazole.

Problem: My aqueous extraction is not effectively removing the 1,2,4-triazole.

| Possible Cause | Solution |

| Insufficient water washes. | Increase the number of aqueous washes (e.g., from 3 to 5). The high water solubility of 1,2,4-triazole means it will partition into the aqueous layer, but multiple extractions are often necessary for complete removal. |

| Product is also water-soluble. | If your guanidinylated product is a salt and has some water solubility, you may be losing product along with the byproduct. Consider a pH adjustment. Making the aqueous layer basic (pH > 11) will ensure the guanidine group (pKa ~12.5) is in its neutral, more organic-soluble form, while the weakly basic 1,2,4-triazole (pKa of conjugate acid ~2.2) will remain in the aqueous layer.[5] |

| Incorrect solvent choice. | Ensure your organic solvent is immiscible with water. Dichloromethane (DCM) or ethyl acetate are common choices. |

Problem: I see a persistent spot of 1,2,4-triazole on my TLC plate after column chromatography.

| Possible Cause | Solution |

| Inappropriate solvent system. | If your product and 1,2,4-triazole are co-eluting, you need to adjust the polarity of your mobile phase. For normal-phase silica gel chromatography, a gradient elution starting with a less polar solvent and gradually increasing the polarity can be effective.[4] For example, starting with 100% DCM and gradually adding methanol.[4] |